

An In-depth Technical Guide to the Chemical Properties of Benzyl 2-bromonicotinate

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Compound of Interest

Compound Name: *Benzyl 2-bromonicotinate*

Cat. No.: *B15381722*

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for **Benzyl 2-bromonicotinate** is not extensively available in the public domain. The following guide has been compiled using data from structurally related compounds, including benzyl nicotinate and other substituted pyridine derivatives, alongside established principles of organic chemistry. All quantitative data should be considered as estimations and require experimental validation.

Chemical Structure and Properties

Benzyl 2-bromonicotinate is a derivative of nicotinic acid, featuring a bromine atom at the 2-position of the pyridine ring and a benzyl ester at the carboxylic acid position. This unique combination of a halogenated pyridine and a benzyl ester functional group suggests its potential as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents.

Structure:

Table 1: Estimated Physicochemical Properties of **Benzyl 2-bromonicotinate**

Property	Estimated Value	Notes
Molecular Formula	C ₁₃ H ₁₀ BrNO ₂	-
Molecular Weight	292.13 g/mol	-
Appearance	Likely a colorless to pale yellow solid or oil	Based on similar benzyl esters.
Melting Point	Not available. Likely a low-melting solid.	Benzyl nicotinate melts at 24°C. The bromo-substituent may increase the melting point.
Boiling Point	> 200 °C (at reduced pressure)	High boiling point is expected due to the molecular weight and polar functional groups.
Solubility	Sparingly soluble in water. Soluble in common organic solvents like chloroform, dichloromethane, ethyl acetate, and methanol. ^[1]	The benzyl and bromo groups decrease water solubility, while the ester and pyridine nitrogen offer some polarity.
pKa (of the pyridine nitrogen)	~1-2	The electron-withdrawing effect of the bromine and the ester group will significantly decrease the basicity of the pyridine nitrogen compared to pyridine itself (pKa ≈ 5.2).
LogP	~3-4	Estimated based on the lipophilicity of the benzyl and bromo substituents.

Spectroscopic Data (Predicted)

Predictive analysis of the spectroscopic data is crucial for the identification and characterization of **Benzyl 2-bromonicotinate**.

Table 2: Predicted Spectroscopic Data for **Benzyl 2-bromonicotinate**

Technique	Predicted Chemical Shifts / Frequencies	Key Features
^1H NMR	δ 7.2-7.5 (m, 5H, Ar-H of benzyl), δ 5.3-5.5 (s, 2H, -CH ₂ -), δ 7.8-8.5 (m, 3H, pyridine-H)	The exact shifts of the pyridine protons will be influenced by the positions of the substituents. A singlet for the benzylic protons is expected. Similar spectra are observed for benzyl nicotinate.[2]
^{13}C NMR	δ 66-68 (-CH ₂ -), δ 128-136 (Ar-C of benzyl), δ 120-155 (pyridine-C), δ 164-166 (C=O)	The carbonyl carbon will appear downfield. The bromo-substituted carbon (C2) will also be significantly shifted.
IR Spectroscopy	\sim 1720-1740 cm ⁻¹ (C=O stretch), \sim 1250-1300 cm ⁻¹ (C-O stretch), \sim 1550-1600 cm ⁻¹ (C=N and C=C stretches of pyridine ring), \sim 700-800 cm ⁻¹ (C-Br stretch)	The strong carbonyl absorption is a key diagnostic peak. The fingerprint region will be complex.[3][4]
Mass Spectrometry (EI-MS)	Molecular ion (M ⁺) peak at m/z 291/293 (isotopic pattern for Br). Major fragments at m/z 91 (benzyl cation), m/z 184/186 (bromonicotinoyl cation).	The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity. [5]

Experimental Protocols

While a specific, optimized synthesis for **Benzyl 2-bromonicotinate** is not readily available, a plausible synthetic route can be designed based on standard esterification methods.

3.1. Synthesis of **Benzyl 2-bromonicotinate** from 2-Bromonicotinic Acid

This protocol is adapted from general procedures for the synthesis of benzyl esters from carboxylic acids and benzyl bromide.[6]

Reaction Scheme:

2-Bromonicotinic Acid + Benzyl Bromide --(Base)--> **Benzyl 2-bromonicotinate**

Materials:

- 2-Bromonicotinic acid
- Benzyl bromide[7][8]
- Sodium bicarbonate (NaHCO_3) or Potassium carbonate (K_2CO_3)
- N,N-Dimethylformamide (DMF) or Acetonitrile (CH_3CN)
- Ethyl acetate
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

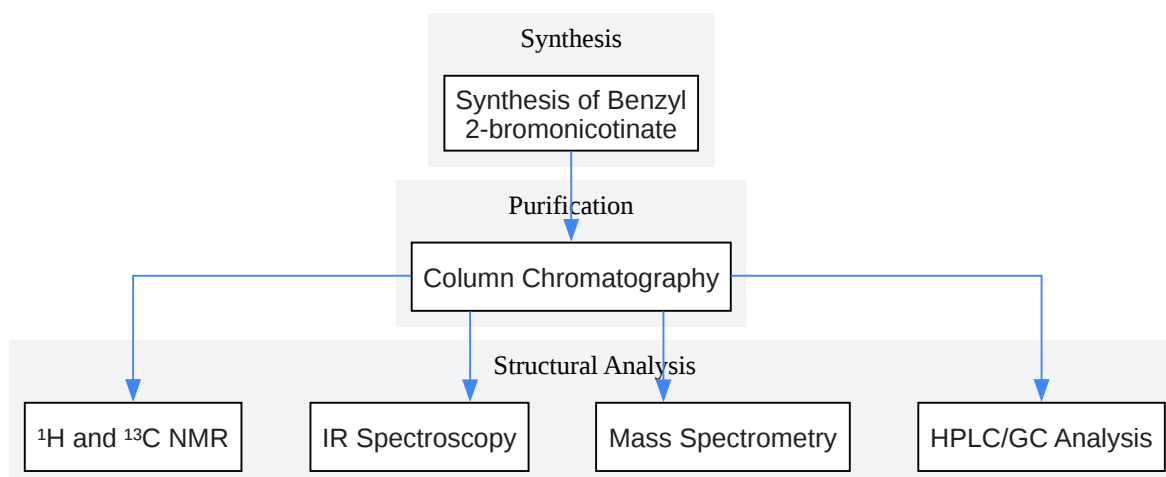
Procedure:

- To a solution of 2-bromonicotinic acid (1.0 eq) in DMF (or acetonitrile), add sodium bicarbonate (1.1 eq).
- Stir the mixture at room temperature for 10-15 minutes to form the carboxylate salt.
- Add benzyl bromide (1.1 eq) to the reaction mixture.
- Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
- Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with water and then with brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **Benzyl 2-bromonicotinate**.

3.2. Characterization Workflow

The following workflow outlines the steps for the structural confirmation of the synthesized **Benzyl 2-bromonicotinate**.



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Figure 1. Workflow for the synthesis and characterization of **Benzyl 2-bromonicotinate**.

Reactivity and Potential Applications

Benzyl 2-bromonicotinate is a bifunctional molecule with two primary sites of reactivity: the benzyl ester and the bromo-substituted pyridine ring.

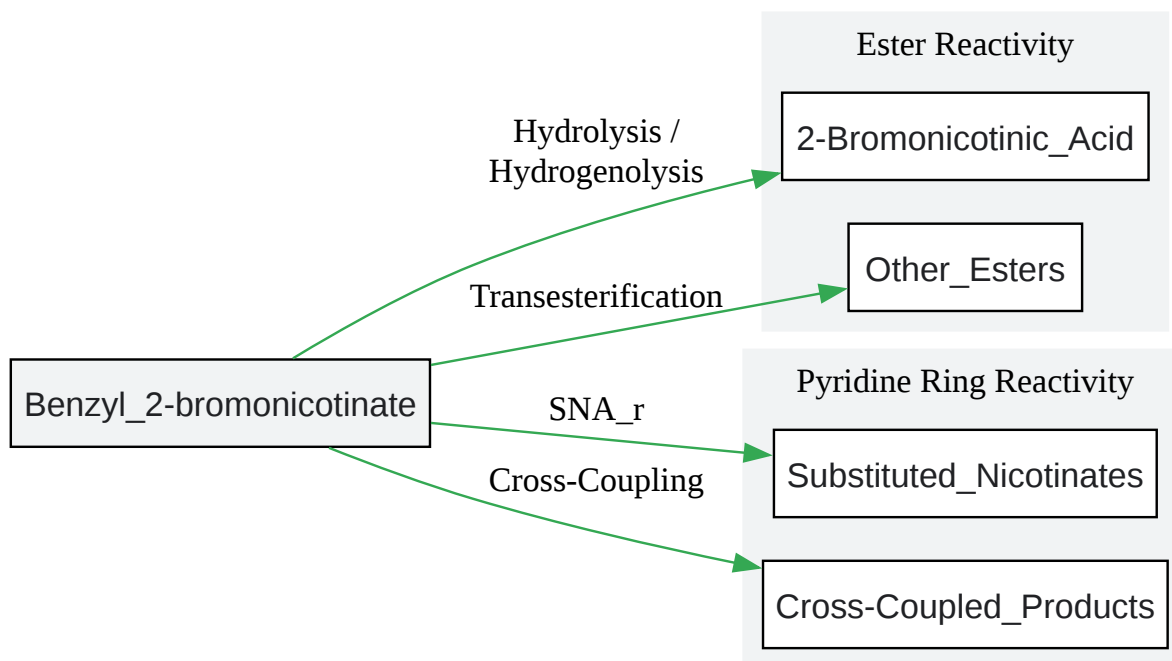
4.1. Reactions at the Ester Group

- Hydrolysis: The benzyl ester can be cleaved under acidic or basic conditions to yield 2-bromonicotinic acid and benzyl alcohol.
- Transesterification: Reaction with other alcohols in the presence of a catalyst can lead to the formation of different esters of 2-bromonicotinic acid.
- Hydrogenolysis: The benzyl group can be removed by catalytic hydrogenation to afford 2-bromonicotinic acid. This is a common deprotection strategy in organic synthesis.

4.2. Reactions at the Pyridine Ring

- Nucleophilic Aromatic Substitution (S_NA_r): The bromine atom at the electron-deficient 2-position is susceptible to displacement by various nucleophiles (e.g., amines, thiols, alkoxides). This makes **Benzyl 2-bromonicotinate** a valuable precursor for the synthesis of a wide range of substituted nicotinic acid derivatives.
- Cross-Coupling Reactions: The C-Br bond can participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of various carbon-based substituents at the 2-position.

Diagram of Potential Reactions:



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Figure 2. Potential reaction pathways for **Benzyl 2-bromonicotinate**.

4.3. Applications in Drug Development

The nicotinic acid scaffold is present in numerous biologically active molecules. The ability to functionalize the 2-position of the pyridine ring via the bromo substituent makes **Benzyl 2-bromonicotinate** a valuable building block for the synthesis of novel compounds with potential therapeutic applications. The benzyl ester provides a protecting group for the carboxylic acid that can be removed under mild conditions.

Safety and Handling

- Toxicity: Specific toxicity data for **Benzyl 2-bromonicotinate** is not available. However, based on its structure, it should be handled with care. Brominated organic compounds can be irritants and potentially toxic. Benzyl bromide, a related reagent, is a lachrymator and is corrosive.^{[7][8]}

- Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and bases.

This technical guide provides a foundational understanding of the chemical properties, potential synthesis, and reactivity of **Benzyl 2-bromonicotinate**. It is intended to serve as a starting point for researchers and professionals in the field, with the understanding that further experimental work is necessary to fully characterize this compound.

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